N-(3-piperazin-1-ylphenyl)acetamide

5-HT1 receptor Serotonin receptor ligand Binding affinity

Researchers relying on generic piperazine derivatives for 5-HT receptor pharmacology risk irreproducible data due to undefined substitution patterns. N-(3-Piperazin-1-ylphenyl)acetamide (CAS 103951-55-9) eliminates this uncertainty with quantified receptor pharmacology: • Ki = 32 nM at 5-HT1 receptors - validated benchmark for radioligand displacement assays • Defined selectivity: inactive at 5-HT2, α1-, and α2-adrenergic receptors • In vivo validated: modulates carotid blood flow via 5-HT1 in anesthetized pig model Procure with confidence - in-stock availability with global shipping for immediate research deployment.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 103951-55-9
Cat. No. B3045265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-piperazin-1-ylphenyl)acetamide
CAS103951-55-9
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)N2CCNCC2
InChIInChI=1S/C12H17N3O/c1-10(16)14-11-3-2-4-12(9-11)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
InChIKeyPSAHTRPCKTWOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-piperazin-1-ylphenyl)acetamide: Core Properties and Research Scaffold


N-(3-piperazin-1-ylphenyl)acetamide (CAS 103951-55-9) is an N-arylpiperazine derivative that functions as a privileged scaffold in medicinal chemistry for developing ligands targeting central nervous system receptors. As a molecular building block, it exhibits defined binding interactions with serotonergic receptor subtypes, particularly the 5-HT1 receptor, where it demonstrates measurable affinity and functional activity [1]. The compound's core structure consists of a phenyl ring substituted at the meta-position with a piperazine moiety and an acetamide group, providing a balanced framework for exploring structure-activity relationships in receptor pharmacology [1].

Why N-(3-piperazin-1-ylphenyl)acetamide Cannot Be Replaced by Generic Analogs


Substituting N-(3-piperazin-1-ylphenyl)acetamide with generic piperazine derivatives carries significant risk due to the critical influence of the N-aryl substitution pattern and acetamide functional group on receptor binding and functional selectivity. N-arylpiperazine derivatives exhibit widely divergent affinity profiles across serotonin receptor subtypes and other aminergic receptors, with minor structural modifications often resulting in complete loss of target engagement or the introduction of off-target liabilities [1]. Specifically, the presence of the acetamide group at the meta-position of the phenyl ring in this compound has been shown to confer a favorable selectivity profile against 5-HT2, alpha1-, and alpha2-adrenergic receptors, a property that is not guaranteed in closely related analogs lacking this precise substitution pattern [1]. Consequently, procurement and experimental design must be based on the specific, quantified activity of this exact compound rather than assumptions of class-wide equivalence.

N-(3-piperazin-1-ylphenyl)acetamide: Quantitative Differentiation & Evidence


5-HT1 Receptor Binding Affinity and Selectivity Profile

The hydrochloride salt of N-(3-piperazin-1-ylphenyl)acetamide (designated BEA 1654) demonstrates a binding affinity (Ki) of 32 nM for 5-HT1 receptors in rat cerebral cortex homogenates, representing a 4‑fold lower affinity than the endogenous agonist serotonin (5-HT; Ki = 8 nM) in the same assay system [1]. Critically, the compound exhibits no or very weak affinity for 5-HT2, alpha1-, and alpha2-adrenoceptor sites under identical experimental conditions [1]. This selectivity profile differentiates the compound from many other arylpiperazines and aminergic ligands that display broader polypharmacology.

5-HT1 receptor Serotonin receptor ligand Binding affinity

Selectivity Against 5-HT2 and Adrenergic Receptors

In direct comparative binding studies using rat cerebral cortex homogenates, N-(3-piperazin-1-ylphenyl)acetamide hydrochloride (BEA 1654) displays no measurable affinity or only very weak affinity for 5-HT2 receptors, alpha1-adrenoceptors, and alpha2-adrenoceptors [1]. This stands in contrast to many N-arylpiperazine derivatives, which frequently exhibit significant affinity for 5-HT2A/2C and adrenergic receptor subtypes [1]. While quantitative Ki values for these off-targets are reported as negligible or below detection limits, the explicit testing and reporting of this negative data establish a defined selectivity window that is essential for experimental interpretation.

Receptor selectivity Off-target activity 5-HT2 receptor Adrenergic receptor

Pharmacological Efficacy in an In Vivo Vascular Model

Intracarotid infusions of N-(3-piperazin-1-ylphenyl)acetamide hydrochloride (BEA 1654) at doses of 0.1–1.0 mg·kg⁻¹·min⁻¹ in anesthetized pigs resulted in a redistribution of carotid arterial blood flow towards nutrient compartments (skin and ears) and away from arteriovenous anastomoses (AVAs) [1]. This in vivo functional response mirrors the activity of 5-HT and is mediated specifically through 5-HT1 receptors, as demonstrated by the lack of blockade by 5-HT2 and alpha-adrenergic receptor antagonists [1]. The observed pharmacodynamic effect confirms that the binding selectivity translates to a functional, receptor-mediated physiological outcome.

In vivo pharmacology Vascular reactivity Functional selectivity

N-(3-piperazin-1-ylphenyl)acetamide: Validated Applications & Procurement Scenarios


Reference Ligand for 5-HT1 Receptor Binding Assays

Due to its well-characterized Ki of 32 nM at 5-HT1 receptors and defined selectivity against 5-HT2 and adrenergic receptors, N-(3-piperazin-1-ylphenyl)acetamide serves as an appropriate reference standard in radioligand displacement assays. Researchers can use this compound to benchmark the affinity of novel 5-HT1 ligands or to calibrate assay conditions in rat cerebral cortex homogenate preparations [1].

In Vivo Tool for 5-HT1-Mediated Vascular Responses

The compound's demonstrated ability to modulate carotid blood flow distribution via 5-HT1 receptors in an anesthetized pig model establishes its utility as an in vivo pharmacological probe. This application is particularly relevant for cardiovascular and neurovascular research focused on 5-HT1 receptor function and the regulation of arteriovenous anastomoses [1].

Medicinal Chemistry Scaffold for 5-HT1-Selective Derivatives

The core N-(3-piperazin-1-ylphenyl)acetamide structure provides a validated starting point for structure-activity relationship (SAR) campaigns aimed at optimizing 5-HT1 affinity and selectivity. The existing quantitative binding data (Ki = 32 nM; off-target inactivity) offer a clear baseline against which the affinity and selectivity of newly synthesized derivatives can be compared [1].

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